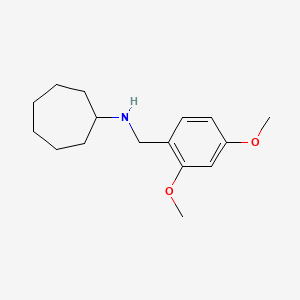
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, also known as DTI, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DTI is a heterocyclic compound that contains two thiophene rings and an imidazole ring, which gives it unique properties that make it a promising candidate for research.
Mecanismo De Acción
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is believed to exert its biological effects by inhibiting protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase activity, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may interfere with these cellular processes, leading to the potential therapeutic effects observed in various studies.
Biochemical and Physiological Effects:
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. In various studies, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a cancer therapy. 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have neuroprotective effects by inhibiting the aggregation of beta-amyloid protein, which is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, one limitation of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is its relatively low solubility in aqueous solutions, which may limit its potential applications in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, including further studies on its potential as a cancer therapy, its use as a fluorescent probe, and its potential applications in organic electronics. Additionally, further studies on the mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may help to identify new potential therapeutic targets.
Métodos De Síntesis
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-4,5-di-2-thienyl-1H-imidazole with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the Sonogashira coupling reaction and the Buchwald-Hartwig coupling reaction.
Aplicaciones Científicas De Investigación
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a fluorescent probe and as a component in organic electronics. In biochemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a protein kinase inhibitor.
Propiedades
IUPAC Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-5-1-4-11(10-12)17-18-15(13-6-2-8-21-13)16(19-17)14-7-3-9-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSXDFSYNFQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)


![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone](/img/structure/B5729710.png)

![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)
![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)



![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)
![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)